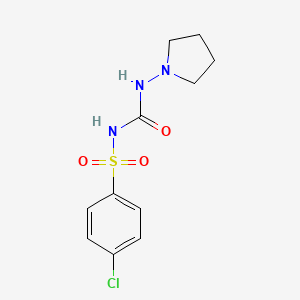

Glyclopyramide

Description

This compound is a second-generation sulfonylurea with antihyperglycemic activity. Compared to first-generation compounds and like other second-generation compounds, this compound works more effectively with fewer side effects. This agent has a relatively short half-life of 4.0 hours and is excreted mainly by the kidneys.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O3S/c12-9-3-5-10(6-4-9)19(17,18)14-11(16)13-15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H2,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSCCNJWTJUGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048822 | |

| Record name | Glyclopyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-27-6 | |

| Record name | Glyclopyramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyclopyramide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyclopyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCLOPYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE474IKG1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the History and Development of Glimepiride, a Third-Generation Sulfonylurea

Note: The initial query for "Glyclopyramide" did not yield any results in scientific and medical literature. It is highly probable that this was a typographical error for Glimepiride , a well-established third-generation sulfonylurea. This guide will focus on the history, development, and technical profile of Glimepiride.

Introduction

Glimepiride is an oral antihyperglycemic agent belonging to the sulfonylurea class of drugs, primarily used in the management of type 2 diabetes mellitus.[1] As a third-generation sulfonylurea, it represents an evolution in this class, offering a potent glucose-lowering effect with a generally improved safety profile compared to its predecessors.[2][3] This technical guide provides a comprehensive overview of the history, development, mechanism of action, pharmacokinetics, and key experimental data related to Glimepiride for an audience of researchers, scientists, and drug development professionals.

History and Development

The journey of sulfonylureas began in the mid-20th century with the discovery of the hypoglycemic effects of sulfonamide antibiotics.[3] This led to the development of first-generation agents like tolbutamide in the 1950s, followed by more potent second-generation drugs such as glibenclamide (glyburide) and glipizide in 1984.[4]

Glimepiride was patented in 1979 and developed by the pharmaceutical company Hoechst AG.[1][5] It was first approved for medical use in 1995.[1][4] Often referred to as a third-generation sulfonylurea, Glimepiride was designed to provide effective glycemic control with a lower risk of hypoglycemia and less weight gain compared to earlier sulfonylureas.[2][6][7] Its development marked a significant step in rational drug design within this class, focusing on enhanced potency, a longer duration of action, and a more favorable side-effect profile.[2]

Mechanism of Action

Glimepiride exerts its glucose-lowering effects through both pancreatic and extrapancreatic mechanisms.[8][9]

Pancreatic Action: Insulin Secretion

The primary mechanism of action is the stimulation of insulin release from functional pancreatic β-cells.[9][10] This process is initiated by Glimepiride binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (KATP) channel on the β-cell membrane.[9][10] This binding leads to the closure of the KATP channels, causing membrane depolarization. The depolarization, in turn, opens voltage-dependent calcium channels, leading to an influx of calcium ions. The subsequent rise in intracellular calcium triggers the exocytosis of insulin-containing granules.[9][11]

Glimepiride exhibits distinct binding properties, with a rapid association and dissociation from the SUR1 receptor, which may contribute to its lower risk of prolonged hyperinsulinemia and hypoglycemia compared to other sulfonylureas.[12]

Extrapancreatic Action

In addition to its effects on insulin secretion, Glimepiride also demonstrates extrapancreatic effects that contribute to its antihyperglycemic activity.[8] It increases the sensitivity of peripheral tissues, such as muscle and fat, to insulin.[9] This is thought to be mediated by an increase in the number of glucose transporter type 4 (GLUT4) molecules translocated to the cell membrane, which facilitates glucose uptake.[9][12] Some studies also suggest that Glimepiride may mildly reduce hepatic glucose production.[9]

Quantitative Data Summary

In Vitro Binding Affinity and Potency

The following table summarizes the in vitro inhibitory concentrations (IC50) of Glimepiride on various sulfonylurea receptor subtypes.

| Target | Subunit Combination | IC50 (High-Affinity Site) | Reference |

| Pancreatic β-Cell KATP Channel | Kir6.2/SUR1 | 3.0 nM | [13][14] |

| Cardiac KATP Channel | Kir6.2/SUR2A | 5.4 nM | [13][14] |

| Smooth Muscle KATP Channel | Kir6.2/SUR2B | 7.3 nM | [13][14] |

| HEK293t cells expressing SUR1 | SUR1 | 8.3 nM | [15] |

Note: Glimepiride also interacts with a low-affinity site on Kir6.2 with an IC50 of approximately 400 μM.[13][14]

Pharmacokinetic Parameters

Key pharmacokinetic parameters of Glimepiride in healthy adults are presented below.

| Parameter | Value | Reference |

| Bioavailability | ~100% | [10][16] |

| Time to Peak Concentration (Tmax) | 2-3 hours | [9][17] |

| Volume of Distribution (Vd) | 8.8 L | [16] |

| Plasma Protein Binding | >99.5% | [16] |

| Metabolism | Hepatic (via CYP2C9) to active (M1) and inactive (M2) metabolites | [1][16] |

| Elimination Half-Life (t½) | 5-9 hours | [16] |

| Total Body Clearance | 47.8 mL/min | [16] |

| Excretion | ~60% Urine, ~40% Feces | [1][16] |

Clinical Efficacy Data

The table below summarizes the efficacy of Glimepiride from a placebo-controlled clinical trial in patients with type 2 diabetes.

| Parameter | Glimepiride Treatment | Placebo | Reference |

| Change in Fasting Plasma Glucose (FPG) | -46 mg/dL | - | [7][18] |

| Change in 2-hour Postprandial Glucose | -72 mg/dL | - | [7][18] |

| Change in Hemoglobin A1c (HbA1c) | -1.4% | - | [7][18] |

| Patients achieving HbA1c ≤ 7.2% | 69% | 32% | [7][18] |

Experimental Protocols

Protocol: [³H]-Glibenclamide Displacement Assay for SUR1 Binding Affinity

This protocol is a representative method for determining the binding affinity of a compound like Glimepiride to the SUR1 receptor.

-

Cell Culture and Membrane Preparation:

-

Culture HEK293t cells transiently expressing the human SUR1 subunit.

-

Harvest cells and homogenize in a lysis buffer (e.g., Tris-HCl buffer) on ice.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of [³H]-glibenclamide (a radiolabeled sulfonylurea).

-

Add increasing concentrations of unlabeled Glimepiride (the competitor ligand).

-

Add a fixed amount of the prepared cell membrane protein (e.g., 100 µg) to each well.

-

To determine non-specific binding, add a high concentration of unlabeled glibenclamide (e.g., 1 µM) to a separate set of wells.

-

Incubate the plate for a defined period (e.g., 45-60 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.[19]

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [³H]-glibenclamide binding against the logarithm of the Glimepiride concentration.

-

Fit the data using a non-linear regression model (e.g., the Hill equation) to determine the IC50 value, which is the concentration of Glimepiride that displaces 50% of the radioligand binding.[15]

-

Protocol: In Vivo Euglycemic Clamp Study in Rats

This protocol describes a method to evaluate the effect of Glimepiride on peripheral insulin action in an animal model.[20]

-

Animal Preparation and Dosing:

-

Acclimate male Wistar rats for at least one week.

-

Divide rats into treatment and control groups.

-

Administer Glimepiride (e.g., 0.1 mg/kg/day) or saline (control) orally for a specified period (e.g., 2 weeks).[20]

-

For diabetic models, induce diabetes using streptozotocin (STZ) injection prior to the treatment period.[20]

-

-

Surgical Procedure:

-

Anesthetize the rats.

-

Insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).

-

Allow animals to recover from surgery.

-

-

Euglycemic Clamp Procedure:

-

Fast the rats overnight.

-

Begin a continuous infusion of human insulin at a fixed rate (e.g., 6 mU/kg/min for submaximal hyperinsulinemia).[20]

-

Monitor blood glucose levels every 5-10 minutes from the arterial catheter.

-

Infuse a variable rate of 20% glucose solution through the jugular vein to maintain blood glucose at a constant, euglycemic level (e.g., 100 mg/dL).

-

The clamp is typically maintained for 120 minutes once a steady state is achieved.

-

-

Data Analysis:

-

The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period is calculated.

-

The metabolic clearance rate (MCR) of glucose is calculated as GIR divided by the steady-state blood glucose concentration. A higher MCR in the Glimepiride-treated group compared to the control group indicates enhanced peripheral insulin sensitivity.[20]

-

Conclusion

Glimepiride represents a significant advancement in the sulfonylurea class of antidiabetic drugs. Its development was driven by the need for a potent agent with a more favorable safety profile, particularly concerning the risk of hypoglycemia. Its dual mechanism of action, involving both stimulation of insulin secretion and enhancement of peripheral insulin sensitivity, provides robust glycemic control. The comprehensive body of preclinical and clinical data supports its efficacy and defines its pharmacokinetic and pharmacodynamic profile. Glimepiride remains a widely used and cost-effective treatment option in the management of type 2 diabetes mellitus.[6]

References

- 1. Glimepiride - Wikipedia [en.wikipedia.org]

- 2. ijrpr.com [ijrpr.com]

- 3. Sulfonylureas: Assets in the past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. Before you continue to YouTube [consent.youtube.com]

- 6. Glimepiride: evidence-based facts, trends, and observations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Preclinical studies of glimepiride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Glimepiride? [synapse.patsnap.com]

- 10. ClinPGx [clinpgx.org]

- 11. Glimepiride - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. drugs.com [drugs.com]

- 18. A placebo-controlled, randomized study of glimepiride in patients with type 2 diabetes mellitus for whom diet therapy is unsuccessful - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 20. Effects of glimepiride on in vivo insulin action in normal and diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Chemical Characterization of Glyclopyramide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyclopyramide, with the IUPAC name 1-(4-chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea, is a second-generation sulfonylurea compound.[1] Like other drugs in its class, it is utilized for its antihyperglycemic properties. This technical guide provides a comprehensive overview of the synthesis pathway and detailed chemical characterization of this compound, aimed at professionals in research and drug development.

Synthesis Pathway

The synthesis of this compound, a sulfonylurea, can be achieved through a convergent synthesis strategy. A plausible and efficient method involves the reaction of a substituted aryl sulfonyl isocyanate with an appropriate amine. A generalized one-pot approach for the synthesis of hetero/aryl-urea derivatives has been described, which can be adapted for the synthesis of this compound.[2]

The logical pathway for the synthesis of this compound can be visualized as follows:

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Proposed Synthesis of this compound

The following is a proposed experimental protocol for the synthesis of this compound based on general methods for sulfonylurea synthesis.

Step 1: Preparation of 4-Chlorophenylsulfonyl Isocyanate

To a solution of 4-chlorobenzenesulfonamide in an inert solvent such as dichloromethane, an equimolar amount of a phosgene equivalent (e.g., triphosgene) is added at 0 °C. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield crude 4-chlorophenylsulfonyl isocyanate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The crude 4-chlorophenylsulfonyl isocyanate is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). To this solution, an equimolar amount of 1-aminopyrrolidine is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for several hours. Upon completion of the reaction, the solvent is evaporated, and the resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Chemical Characterization

A thorough chemical characterization is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic and analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄ClN₃O₃S | [1] |

| Molecular Weight | 303.77 g/mol | [1] |

| Appearance | Solid powder | |

| Melting Point | 200-201 °C | |

| Solubility | Soluble in DMSO |

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals corresponding to the aromatic protons of the chlorophenyl group and the aliphatic protons of the pyrrolidine ring, as well as exchangeable protons of the urea and sulfonamide moieties.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.0 | Doublet | 2H | Aromatic protons ortho to the sulfonyl group |

| ~7.5-7.7 | Doublet | 2H | Aromatic protons ortho to the chlorine atom |

| ~3.2-3.4 | Multiplet | 4H | -CH₂- groups of the pyrrolidine ring adjacent to the nitrogen |

| ~1.8-2.0 | Multiplet | 4H | -CH₂- groups of the pyrrolidine ring beta to the nitrogen |

| Exchangeable Protons | Broad Singlets | 2H | -NH- protons of the urea and sulfonamide groups |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. PubChem provides a ¹³C NMR spectrum for this compound.[1]

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | Carbonyl carbon (C=O) of the urea group |

| ~125-140 | Aromatic carbons |

| ~45-55 | Pyrrolidine carbons adjacent to the nitrogen (-CH₂-N) |

| ~20-30 | Pyrrolidine carbons beta to the nitrogen (-CH₂-) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretching (urea and sulfonamide) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching (pyrrolidine) |

| 1710-1650 | Strong | C=O stretching (urea) |

| 1350-1300 & 1170-1150 | Strong | Asymmetric and symmetric SO₂ stretching (sulfonamide) |

| ~750 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The expected molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 303 or 304, respectively, corresponding to the molecular weight of this compound. PubChem lists GC-MS data with a top peak at m/z 111 and a second highest at m/z 175.[1] A detailed fragmentation analysis would provide further structural confirmation.

Caption: Plausible mass spectrometry fragmentation pathway of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the quantitative analysis of this compound and for monitoring its purity.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 230-240 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Experimental Protocol: HPLC Analysis of this compound

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

-

Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.

Conclusion

This technical guide has outlined a plausible synthesis pathway for this compound and detailed its chemical characterization based on available data and established principles for similar compounds. The provided experimental protocols for synthesis and analysis serve as a valuable resource for researchers and professionals in the field of drug development. Further experimental verification is recommended to confirm the specifics of the synthesis and to obtain comprehensive, high-resolution spectroscopic data for this important sulfonylurea compound.

References

Glyclopyramide's Mechanism of Action on Pancreatic Beta-Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glyclopyramide, a second-generation sulfonylurea, plays a crucial role in the management of type 2 diabetes mellitus by stimulating insulin secretion from pancreatic β-cells.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, with a focus on its interaction with the ATP-sensitive potassium (KATP) channels. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from other well-studied second-generation sulfonylureas, such as glibenclamide and glimepiride, to illustrate the core principles of its action. The primary mechanism involves the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel, leading to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[1] This guide details the signaling pathways, presents available quantitative data for analogous compounds, and outlines the key experimental protocols used to elucidate this mechanism.

Core Mechanism of Action: Inhibition of KATP Channels

The principal target of this compound and other sulfonylureas is the KATP channel on the plasma membrane of pancreatic β-cells.[1][2] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.2) subunits and four regulatory SUR1 subunits.[3][4] Under resting conditions, these channels are open, allowing potassium efflux and maintaining the cell's negative membrane potential.

The binding of this compound to the SUR1 subunit induces a conformational change that leads to the closure of the KATP channel.[1] This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-dependent calcium channels (VDCCs), leading to an influx of extracellular calcium ions.[2] The subsequent rise in intracellular calcium concentration is the primary trigger for the fusion of insulin-containing secretory granules with the cell membrane and the exocytosis of insulin into the bloodstream.[4]

Quantitative Data on Second-Generation Sulfonylurea Action

Due to a lack of specific quantitative data for this compound in the reviewed literature, the following tables summarize key parameters for other prominent second-generation sulfonylureas, which are expected to exhibit a similar mechanism of action.

Table 1: Potency of Second-Generation Sulfonylureas on Pancreatic β-Cell KATP Channels (Kir6.2/SUR1)

| Compound | Parameter | Value | Cell Type/System |

| Glimepiride | IC50 (High-affinity site) | 3.0 ± 0.5 nM | Recombinant Xenopus oocytes |

| Glibenclamide | Ki | ~4 nM | Recombinant Xenopus oocytes |

| Gliclazide | IC50 | 184 ± 30 nmol/l | Mouse pancreatic β-cells |

Table 2: Binding Affinity of Second-Generation Sulfonylureas to SUR1

| Compound | Parameter | Value | Source |

| Glibenclamide | Kd | Not explicitly stated, but binds with nM affinity | Cryo-EM studies |

Table 3: Dose-Response of Second-Generation Sulfonylureas on Glycemic Control

| Compound | Dose | Effect on Fasting Plasma Glucose (FPG) | Patient Population |

| Glimepiride | 1 mg | -2.4 mmol/l change from baseline | NIDDM patients |

| Glimepiride | 4 mg | -3.9 mmol/l change from baseline | NIDDM patients |

| Glimepiride | 8 mg | -4.1 mmol/l change from baseline | NIDDM patients |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Insulin Secretion

The following diagram illustrates the cascade of events initiated by this compound binding to the SUR1 subunit, culminating in insulin release.

Caption: this compound signaling cascade in pancreatic β-cells.

Experimental Workflow for KATP Channel Activity Measurement

The patch-clamp technique is a fundamental method for studying the effects of drugs like this compound on ion channel activity.

Caption: Workflow for whole-cell patch-clamp experiments.

Detailed Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the activity of KATP channels in isolated pancreatic β-cells and assess the inhibitory effect of this compound.

-

Cell Preparation: Pancreatic islets are isolated from an appropriate animal model (e.g., mouse or rat) by collagenase digestion of the pancreas. The isolated islets are then dispersed into single β-cells using enzymatic treatment (e.g., trypsin) and gentle mechanical trituration. The dispersed cells are plated on glass coverslips and cultured for a short period (e.g., 1-3 days) to allow for recovery and attachment.

-

Recording Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with KOH. ATP and ADP can be added to the intracellular solution at desired concentrations to study their modulatory effects.

-

-

Recording Procedure: A glass micropipette with a resistance of 3-5 MΩ when filled with the intracellular solution is used to form a high-resistance (>1 GΩ) seal with the plasma membrane of a single β-cell. The membrane patch under the pipette tip is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for the measurement of macroscopic ion channel currents. The cell is voltage-clamped at a holding potential of -70 mV. KATP channel currents are elicited by applying voltage ramps or steps.

-

Drug Application: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution and then diluted to final concentrations in the extracellular solution. The drug is applied to the cell via a perfusion system.

-

Data Analysis: The magnitude of KATP channel inhibition is measured at various concentrations of this compound. The data are then fitted to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Insulin Secretion Assay

This assay quantifies the amount of insulin released from pancreatic islets in response to various stimuli, including this compound.

-

Islet Preparation: Pancreatic islets are isolated as described above. After isolation, islets are typically cultured overnight to allow for recovery.

-

Assay Procedure:

-

Groups of size-matched islets (e.g., 10-20 islets per group) are pre-incubated in a low-glucose buffer (e.g., Krebs-Ringer bicarbonate buffer with 2.8 mM glucose) for 30-60 minutes to establish a basal insulin secretion rate.

-

The islets are then transferred to a buffer containing a stimulatory concentration of glucose (e.g., 16.7 mM) with or without varying concentrations of this compound.

-

The islets are incubated for a defined period (e.g., 60 minutes) at 37°C.

-

At the end of the incubation period, the supernatant is collected for insulin measurement.

-

-

Insulin Measurement: The concentration of insulin in the collected supernatant is determined using methods such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The amount of insulin secreted is normalized to the number of islets or total protein content. The dose-dependent effect of this compound on insulin secretion is then plotted and analyzed.

Intracellular Calcium Imaging

This technique allows for the real-time measurement of changes in intracellular calcium concentration in response to this compound.

-

Cell Preparation: Dispersed pancreatic β-cells are plated on glass-bottom dishes suitable for microscopy.

-

Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a buffer containing the dye for 30-60 minutes.

-

Imaging: The cells are then washed and placed on the stage of a fluorescence microscope equipped with a perfusion system. The cells are excited at appropriate wavelengths, and the emitted fluorescence is captured by a sensitive camera.

-

Experimental Procedure: A baseline fluorescence signal is recorded in a low-glucose buffer. The cells are then stimulated with a high concentration of glucose and/or this compound, and the changes in fluorescence intensity, which correspond to changes in intracellular calcium levels, are recorded over time.

-

Data Analysis: The fluorescence signals are typically expressed as a ratio of intensities at two excitation wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline (for single-wavelength dyes like Fluo-4). The amplitude and kinetics of the calcium response to this compound are then analyzed.

Conclusion

This compound exerts its glucose-lowering effects through a well-defined mechanism of action on pancreatic β-cells. By binding to the SUR1 subunit and inhibiting the KATP channel, it initiates a signaling cascade that culminates in insulin secretion.[1] While specific quantitative data for this compound remain to be fully elucidated in the public domain, the extensive research on other second-generation sulfonylureas provides a robust framework for understanding its molecular interactions and physiological consequences. The experimental protocols detailed in this guide represent the standard methodologies for investigating the effects of sulfonylureas on β-cell function and continue to be instrumental in the development of novel antidiabetic therapies. Further research focusing specifically on the binding kinetics and potency of this compound would be beneficial for a more complete characterization of this important therapeutic agent.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Glimepiride block of cloned β-cell, cardiac and smooth muscle KATP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

Early Clinical Evaluation of Sulfonylureas in Diabetes Mellitus: A Technical Overview with a Focus on Glyclopyramide

Disclaimer: Publicly available information on the early clinical evaluation of Glyclopyramide, a sulfonylurea drug marketed in Japan since 1965, is limited.[1] This technical guide provides a comprehensive overview of the evaluation process for sulfonylureas, utilizing data from publicly accessible studies on similar compounds, such as Glimepiride, to illustrate the core principles and methodologies. The mechanism of action described is generally applicable to all sulfonylureas, including this compound.

Introduction to this compound and Sulfonylureas

This compound is an oral antihyperglycemic agent belonging to the sulfonylurea class of drugs, primarily used in the management of type 2 diabetes mellitus.[2][3] Like other sulfonylureas, its principal mechanism of action is to stimulate the release of insulin from the pancreatic beta cells.[3] This is achieved through the binding to and blocking of the ATP-sensitive potassium (K-ATP) channels on the beta-cell membrane, leading to cell depolarization, calcium influx, and subsequent insulin exocytosis.[2] The resulting increase in circulating insulin facilitates glucose uptake and utilization by peripheral tissues, thereby lowering blood glucose levels.[2]

Mechanism of Action: A Signaling Pathway

The mechanism of action for sulfonylureas like this compound involves a well-defined signaling cascade within the pancreatic beta cells.

Caption: Signaling pathway of sulfonylureas in pancreatic beta cells.

Early Phase Clinical Evaluation: A Representative Workflow

The clinical development of a new oral hypoglycemic agent typically follows a structured path, starting from preclinical studies and moving through multiple phases of clinical trials. The following diagram illustrates a generalized workflow for such an evaluation.

Caption: Generalized workflow of a clinical trial for an oral hypoglycemic agent.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial in the early clinical evaluation of sulfonylureas. PK describes how the body affects the drug (absorption, distribution, metabolism, and excretion), while PD describes how the drug affects the body.

Pharmacokinetics of Sulfonylureas

This compound is administered orally and absorbed through the gastrointestinal tract.[3] It is a second-generation sulfonylurea with a reported half-life of approximately 4.0 hours and is primarily excreted by the kidneys.[4]

For a representative second-generation sulfonylurea, Glimepiride, the pharmacokinetic profile is well-documented. It exhibits dose-proportional increases in peak concentration (Cmax) and area under the curve (AUC), indicating linear kinetics.[5] Glimepiride has a high bioavailability of about 100% and is highly bound to plasma proteins (>99.5%).[5]

Table 1: Representative Pharmacokinetic Parameters for Glimepiride

| Parameter | Value | Reference |

| Bioavailability | ~100% | [5] |

| Protein Binding | >99.5% | [5] |

| Volume of Distribution (IV) | 8.81 L | [5] |

| Elimination Half-life (t½) | 5 to 9 hours | [5] |

Pharmacodynamics of Sulfonylureas

The primary pharmacodynamic effect of sulfonylureas is the lowering of blood glucose levels. This is assessed by measuring fasting plasma glucose (FPG), postprandial plasma glucose (PPG), and glycated hemoglobin (HbA1c).[5]

Clinical Efficacy and Safety: A Look at a Representative Sulfonylurea

Due to the scarcity of detailed early clinical trial data for this compound, data from a placebo-controlled study of Glimepiride is presented to illustrate the typical findings for a sulfonylurea.

Experimental Protocol: A Placebo-Controlled Study of Glimepiride

A multicenter, randomized, placebo-controlled study was conducted to evaluate the efficacy and safety of Glimepiride in patients with type 2 diabetes for whom diet therapy was unsuccessful.[6]

-

Patient Population: Patients with type 2 diabetes with a fasting plasma glucose (FPG) between 151-300 mg/dL.[6]

-

Study Design:

-

A 1-week screening period.

-

Randomization to receive once-daily Glimepiride (n=123) or placebo (n=126).

-

A 10-week dose-titration period to determine the optimal dose (1-8 mg).

-

A 12-week maintenance period on the optimal dose.[6]

-

-

Primary Endpoints: Changes in FPG, HbA1c, and 2-hour postprandial glucose.[6]

-

Secondary Endpoints: Postprandial insulin and C-peptide responses, incidence of adverse events.[6]

Summary of Clinical Efficacy Data

The study demonstrated that Glimepiride was significantly more effective than placebo in improving glycemic control.[6]

Table 2: Efficacy of Glimepiride vs. Placebo in Type 2 Diabetes

| Parameter | Glimepiride (Mean Change) | Placebo (Mean Change) | Difference | Reference |

| Fasting Plasma Glucose (FPG) | -46 mg/dL | - | 46 mg/dL lower | [6] |

| Hemoglobin A1c (HbA1c) | -1.4% | - | 1.4% lower | [6] |

| 2-hour Postprandial Glucose | -72 mg/dL | - | 72 mg/dL lower | [6] |

Furthermore, 69% of patients treated with Glimepiride achieved good glycemic control (HbA1c ≤ 7.2%) compared to 32% in the placebo group.[6] Glimepiride also improved postprandial insulin and C-peptide responses without significantly increasing fasting insulin or C-peptide levels.[6]

Safety and Tolerability

The overall incidence of adverse events in the Glimepiride study was similar to that of the placebo group.[6] A significant risk associated with sulfonylurea therapy is hypoglycemia (low blood sugar), which necessitates careful dose management and patient monitoring.[2] Other potential side effects can include weight gain and gastrointestinal disturbances.[2]

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound | Dosing & Uses | medtigo [medtigo.com]

- 4. This compound | C11H14ClN3O3S | CID 71793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A placebo-controlled, randomized study of glimepiride in patients with type 2 diabetes mellitus for whom diet therapy is unsuccessful - PubMed [pubmed.ncbi.nlm.nih.gov]

Glyclopyramide: A Technical Analysis of its Classification as a Second-Generation Sulfonylurea

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyclopyramide is an oral antihyperglycemic agent belonging to the sulfonylurea class of drugs. First marketed in Japan in 1965, it is classified as a second-generation sulfonylurea.[1] Like other drugs in this class, this compound's primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells.[2] This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, pharmacological characteristics, and the experimental protocols used to evaluate its function, thereby substantiating its classification as a second-generation sulfonylurea.

Chemical and Physical Properties

This compound is a sulfonylurea derivative with the chemical name 1-(4-chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea.[2] Its chemical structure is a key determinant of its pharmacological activity.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄ClN₃O₃S | [3] |

| Molecular Weight | 303.77 g/mol | [3] |

| CAS Number | 631-27-6 | [4] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [3] |

Mechanism of Action: The KATP Channel Pathway

The hypoglycemic effect of this compound is mediated through its interaction with the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[2] This intricate process can be summarized in the following steps:

-

Binding to the Sulfonylurea Receptor 1 (SUR1): this compound, like other sulfonylureas, binds with high affinity to the SUR1 subunit of the KATP channel.[2] The KATP channel is a hetero-octameric complex composed of four Kir6.2 pore-forming subunits and four regulatory SUR1 subunits.

-

Closure of the KATP Channel: This binding event induces a conformational change in the KATP channel, leading to its closure.[2]

-

Membrane Depolarization: The closure of the KATP channel prevents the efflux of potassium ions (K+), causing the β-cell membrane to depolarize.

-

Opening of Voltage-Gated Calcium Channels: The change in membrane potential triggers the opening of voltage-dependent calcium channels (VDCCs).

-

Calcium Influx and Insulin Exocytosis: The opening of VDCCs allows for an influx of calcium ions (Ca2+) into the β-cell. The resulting increase in intracellular calcium concentration is a critical signal that stimulates the exocytosis of insulin-containing granules.[2]

-

Increased Plasma Insulin and Glucose Uptake: The released insulin enters the bloodstream and facilitates the uptake and utilization of glucose by peripheral tissues, such as muscle and adipose tissue, thereby lowering blood glucose levels.[2]

Sulfonylurea signaling pathway in pancreatic β-cells.

Classification as a Second-Generation Sulfonylurea

Sulfonylureas are broadly classified into first and second generations based on their relative potency and pharmacokinetic properties. Second-generation sulfonylureas are characterized by higher potency, allowing for smaller doses, and generally have a more favorable side-effect profile compared to their first-generation counterparts.

The following table provides a comparison of this compound with other first and second-generation sulfonylureas. The data for this compound's potency is an estimation based on its relative effect compared to tolbutamide.

| Drug | Generation | Relative Potency (vs. Tolbutamide) | Plasma Half-life (hours) |

| Tolbutamide | First | 1 | 4.5 - 6.5 |

| Chlorpropamide | First | 2 | 36 |

| This compound | Second | ~2.66 | 4.0[2] |

| Glibenclamide (Glyburide) | Second | 100-200 | 10 |

| Glipizide | Second | 100 | 2 - 4 |

| Gliclazide | Second | 50-100 | 10 - 12 |

Experimental Protocols

The characterization of sulfonylureas like this compound involves a series of in vitro and in vivo experiments to determine their pharmacological properties. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for SUR1 Affinity

This assay is designed to determine the binding affinity of a compound for the sulfonylurea receptor 1 (SUR1).

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for the SUR1.

Materials:

-

Membrane preparations from cells expressing SUR1 (e.g., INS-1 or MIN6 cells).

-

Radiolabeled sulfonylurea (e.g., [³H]glibenclamide).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and counter.

Protocol:

-

Membrane Preparation: Homogenize SUR1-expressing cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Binding Reaction: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled sulfonylurea, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined and can be converted to a Ki value using the Cheng-Prusoff equation.

Workflow for a competitive radioligand binding assay.

In Vitro Insulin Secretion Assay

This assay measures the ability of a compound to stimulate insulin secretion from pancreatic β-cells.

Objective: To quantify the dose-dependent effect of this compound on insulin secretion.

Materials:

-

Pancreatic β-cell line (e.g., INS-1, MIN6) or isolated pancreatic islets.

-

Krebs-Ringer bicarbonate (KRB) buffer with varying glucose concentrations.

-

This compound solutions of different concentrations.

-

ELISA or RIA kit for insulin quantification.

Protocol:

-

Cell Culture: Culture pancreatic β-cells or islets under standard conditions.

-

Pre-incubation: Wash the cells and pre-incubate them in KRB buffer with a low glucose concentration (e.g., 2.8 mM) to establish a basal level of insulin secretion.

-

Stimulation: Replace the pre-incubation buffer with KRB buffer containing either a stimulatory glucose concentration (e.g., 16.7 mM) as a positive control, or low glucose plus varying concentrations of this compound.

-

Sample Collection: After a defined incubation period (e.g., 1-2 hours), collect the supernatant.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA or RIA kit.

-

Data Analysis: Plot the amount of insulin secreted as a function of the this compound concentration to determine the dose-response relationship.

Conclusion

This compound is unequivocally classified as a second-generation sulfonylurea based on its chemical structure and demonstrated higher potency compared to first-generation agents like tolbutamide. Its mechanism of action, centered on the inhibition of the KATP channel in pancreatic β-cells, is consistent with other members of this drug class. While a comprehensive set of quantitative pharmacological data for this compound is not widely available in contemporary literature, its established clinical use and preclinical data support its classification and provide a framework for understanding its role in the management of type 2 diabetes. Further research to fully characterize its binding kinetics and comparative efficacy would be beneficial for a complete pharmacological profile.

References

Structural Analysis of Glyclopyramide and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyclopyramide, a second-generation sulfonylurea, plays a significant role in the management of type 2 diabetes. Its efficacy is intrinsically linked to its molecular structure, which facilitates high-affinity binding to the sulfonylurea receptor 1 (SUR1) on pancreatic β-cells, ultimately leading to insulin secretion. This technical guide provides an in-depth analysis of the structural features of this compound and its analogues. It summarizes key physicochemical and structural data, outlines the experimental protocols for their characterization, and explores the structure-activity relationships that govern their therapeutic effects. Furthermore, this guide presents a detailed visualization of the SUR1 signaling pathway, offering a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

This compound is an oral antihyperglycemic agent belonging to the second-generation of sulfonylurea drugs.[1] Like other compounds in this class, its primary mechanism of action involves the stimulation of insulin release from pancreatic β-cells.[1] The second-generation sulfonylureas, including this compound, are characterized by higher potency and a more favorable side-effect profile compared to their first-generation predecessors.[1] A thorough understanding of the structural characteristics of this compound and its analogues is crucial for the rational design of new, more effective, and safer antidiabetic therapies.

This guide delves into the core structural aspects of this compound, leveraging available data to present a comprehensive overview. While specific crystallographic and detailed nuclear magnetic resonance (NMR) data for this compound are not publicly available, this document compiles its known properties and draws comparisons with other well-characterized second-generation sulfonylureas.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These parameters are essential for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Reference |

| IUPAC Name | 1-(4-chlorophenyl)sulfonyl-3-pyrrolidin-1-ylurea | [1] |

| Molecular Formula | C₁₁H₁₄ClN₃O₃S | [1] |

| Molecular Weight | 303.77 g/mol | [1] |

| CAS Number | 631-27-6 | [1] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

A comparison of key physicochemical properties of selected second-generation sulfonylureas is presented below to provide a broader context for this compound's characteristics.

| Compound | Molecular Weight ( g/mol ) | LogP | pKa |

| This compound | 303.77 | ~2.5 (estimated) | ~5.3 (estimated) |

| Glipizide | 445.54 | 2.6 | 5.9 |

| Glibenclamide (Glyburide) | 494.0 | 3.8 | 5.3 |

| Glimepiride | 490.62 | 3.2 | 6.2 |

Structural Elucidation Methodologies

The structural analysis of sulfonylureas like this compound relies on a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about molecular connectivity, conformation, and three-dimensional arrangement in the solid state.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in its crystalline form. This method provides accurate bond lengths, bond angles, and conformational details, which are invaluable for understanding drug-receptor interactions.

-

Crystal Growth: High-quality single crystals of the sulfonylurea are grown, typically by slow evaporation of a suitable solvent or by vapor diffusion techniques.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, high-resolution structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of molecules in solution. 1D NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while 2D NMR techniques (e.g., COSY, HSQC, HMBC) reveal through-bond and through-space connectivities, allowing for the complete assignment of the molecular structure.

-

Sample Preparation: A few milligrams of the sulfonylurea are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and placed in an NMR tube.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and 1D (¹H, ¹³C) and 2D NMR spectra are acquired using standard pulse sequences.

-

Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the spectra are analyzed to determine the molecular structure, including the assignment of all proton and carbon signals.

Structure-Activity Relationship (SAR) of Second-Generation Sulfonylureas

The biological activity of second-generation sulfonylureas is highly dependent on their chemical structure. The general structure consists of a central sulfonylurea core with two main substituents, R1 and R2.

-

R1 Group (on the phenylsulfonyl moiety): This group is typically a larger, more complex substituent compared to first-generation sulfonylureas. This feature contributes to the increased potency of the second-generation compounds. For this compound, the R1 group is a p-chlorophenyl group.

-

R2 Group (on the urea nitrogen): The nature of the R2 substituent significantly influences the pharmacokinetic and pharmacodynamic properties of the drug. In this compound, this is a pyrrolidin-1-yl group. The size and lipophilicity of the R2 group are critical for high-affinity binding to the SUR1 receptor.

Signaling Pathway of this compound

This compound exerts its therapeutic effect by modulating the activity of the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. The following diagram illustrates the key steps in this signaling pathway.

Figure 1. Signaling pathway of this compound in pancreatic β-cells.

Experimental Workflows

The structural analysis of this compound and its analogues follows a logical workflow, integrating various analytical techniques to build a complete picture of the molecule's properties.

Figure 2. General workflow for the structural analysis of this compound and its analogues.

Conclusion

The structural analysis of this compound and its analogues is fundamental to understanding their mechanism of action and for the development of new antidiabetic drugs. This guide has provided a comprehensive overview of the known structural and physicochemical properties of this compound, placed within the context of other second-generation sulfonylureas. While a complete, publicly available structural dataset for this compound remains elusive, the methodologies and comparative data presented herein offer a solid foundation for researchers. The elucidation of the precise three-dimensional structure of this compound through X-ray crystallography would be a significant contribution to the field, enabling more detailed computational modeling and structure-based drug design efforts. Continued investigation into the synthesis and structural characterization of novel analogues will undoubtedly lead to the development of next-generation therapies for type 2 diabetes with improved efficacy and safety profiles.

References

Pharmacological Profile of Glyclopyramide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyclopyramide (brand name Deamelin-S) is a second-generation sulfonylurea hypoglycemic agent that has been used in the treatment of type 2 diabetes mellitus.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and available clinical information. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also includes comparative data from other well-characterized second-generation sulfonylureas, such as Glibenclamide and Glimepiride, to provide a relevant framework for researchers. Detailed experimental protocols for key assays and diagrams of relevant signaling pathways are also presented to facilitate further investigation into this class of compounds.

Introduction

This compound is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs, specifically classified as a second-generation agent.[1][2] It has been marketed in Japan since 1965 for the management of type 2 diabetes.[1][2] Like other sulfonylureas, this compound primarily exerts its glucose-lowering effect by stimulating insulin secretion from the pancreatic β-cells.[3] This document aims to consolidate the available pharmacological data on this compound and provide detailed experimental methodologies relevant to its study.

Mechanism of Action

The primary mechanism of action of this compound involves the modulation of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[3] This process can be broken down into the following key steps:

-

Binding to SUR1: this compound binds to the sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the K-ATP channel in pancreatic β-cells.[3][4]

-

Inhibition of K-ATP Channels: This binding inhibits the activity of the K-ATP channel, leading to its closure.[3]

-

Membrane Depolarization: The closure of the K-ATP channels prevents potassium ion (K+) efflux, resulting in the depolarization of the β-cell membrane.[3]

-

Calcium Influx: Membrane depolarization leads to the opening of voltage-gated calcium channels, causing an influx of calcium ions (Ca2+) into the cell.[3]

-

Insulin Exocytosis: The increase in intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, leading to the release of insulin into the bloodstream.[3]

This insulinotropic effect is glucose-dependent, meaning that this compound is more effective at stimulating insulin secretion in the presence of glucose.

Signaling Pathway

Caption: Signaling pathway of this compound-induced insulin secretion.

Pharmacodynamics

Comparative Pharmacodynamic Parameters of Second-Generation Sulfonylureas

Due to the lack of specific data for this compound, the following table presents typical pharmacodynamic values for other second-generation sulfonylureas to provide a comparative context.

| Parameter | Glibenclamide | Glimepiride | Gliclazide |

| SUR1 Binding Affinity (Ki/Kd) | ~4 nM | ~3 nM | ~50 nM |

| K-ATP Channel Inhibition (IC50) | ~1-5 nM | ~3-7 nM | ~184 nM |

Note: These values are for comparative purposes and are not specific to this compound.

Pharmacokinetics

This compound is administered orally.[1] While detailed pharmacokinetic parameters are not widely published, the general profile is expected to be similar to other sulfonylureas, involving absorption from the gastrointestinal tract, distribution, hepatic metabolism, and renal excretion. One source indicates a relatively short half-life of 4.0 hours.

Comparative Pharmacokinetic Parameters of Second-Generation Sulfonylureas

The following table summarizes key pharmacokinetic parameters for other second-generation sulfonylureas.

| Parameter | Glibenclamide | Glimepiride | Gliclazide |

| Bioavailability (%) | 29-100% | >99% | ~99% |

| Time to Peak Plasma Conc. (Tmax) (h) | 2-4 | 2-3 | 4-6 |

| Plasma Protein Binding (%) | >99% | >99% | ~95% |

| Volume of Distribution (Vd) (L) | ~10 | ~8.8 | ~25 |

| Elimination Half-life (t½) (h) | 5-10 | 5-9 | 10-12 |

| Metabolism | Hepatic (CYP2C9) | Hepatic (CYP2C9) | Hepatic (CYP2C9) |

| Excretion | Biliary and Renal | Renal and Fecal | Primarily Renal |

Note: These values are for comparative purposes and are not specific to this compound.

Clinical Efficacy and Safety

A clinical evaluation of this compound in patients with diabetes mellitus was published in 1969.[5] This study, along with its long-standing use in Japan, suggests its efficacy in lowering blood glucose levels in individuals with type 2 diabetes.[1][5]

The primary adverse effect associated with this compound, as with other sulfonylureas, is hypoglycemia.[3] Other potential side effects may include gastrointestinal disturbances.[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological profiling of a hypoglycemic agent like this compound.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to determine the effect of a test compound on insulin secretion from pancreatic islets in response to varying glucose concentrations.

Materials:

-

Isolated pancreatic islets (e.g., from mouse or rat)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

-

Low glucose KRB buffer (e.g., 2.8 mM glucose)

-

High glucose KRB buffer (e.g., 16.7 mM glucose)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

Insulin ELISA kit

Procedure:

-

Islet Isolation: Isolate pancreatic islets from a suitable animal model using collagenase digestion.

-

Islet Culture: Culture the isolated islets overnight in a CO2 incubator at 37°C.

-

Pre-incubation: Hand-pick islets of similar size and place them in a 96-well plate (e.g., 5-10 islets per well). Pre-incubate the islets in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.

-

Incubation: Remove the pre-incubation buffer and add fresh KRB buffer containing:

-

Low glucose (2.8 mM)

-

Low glucose (2.8 mM) + this compound (at various concentrations)

-

High glucose (16.7 mM)

-

High glucose (16.7 mM) + this compound (at various concentrations)

-

-

Incubate the plate for 1-2 hours at 37°C.

-

Sample Collection: After incubation, carefully collect the supernatant from each well.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize the insulin secretion to the number of islets per well. Compare the insulin secretion in the presence of this compound to the respective controls (low and high glucose without the compound).

Experimental Workflow for GSIS Assay

Caption: Workflow for the in vitro Glucose-Stimulated Insulin Secretion assay.

In Vivo Oral Glucose Tolerance Test (OGTT)

This test evaluates the effect of a test compound on glucose disposal in a living organism after an oral glucose challenge.

Materials:

-

Animal model (e.g., mice or rats), often a diabetic model like db/db mice or streptozotocin-induced diabetic rats.

-

This compound formulation for oral administration.

-

Glucose solution (e.g., 2 g/kg body weight).

-

Glucometer and test strips.

-

Blood collection supplies (e.g., lancets, micro-capillary tubes).

Procedure:

-

Animal Acclimatization and Fasting: Acclimatize the animals to the experimental conditions. Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

Baseline Blood Glucose: Measure the baseline blood glucose level (t=0 min) from a tail vein blood sample.

-

Drug Administration: Administer this compound or vehicle control orally (e.g., via gavage) at a pre-determined time before the glucose challenge (e.g., 30-60 minutes).

-

Glucose Challenge: At t=0 min (after drug administration), administer the glucose solution orally.

-

Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure the blood glucose levels.

-

Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) for the glucose excursion. Compare the AUC values between the this compound-treated group and the vehicle control group to assess the improvement in glucose tolerance.

Experimental Workflow for OGTT

Caption: Workflow for the in vivo Oral Glucose Tolerance Test.

Conclusion

This compound is a second-generation sulfonylurea with a well-established mechanism of action centered on the stimulation of insulin secretion from pancreatic β-cells. While it has a long history of clinical use in Japan, detailed quantitative pharmacological data in the public domain is scarce. This technical guide has summarized the available information and provided a comparative context using data from other drugs in its class. The detailed experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals interested in further investigating this compound or other sulfonylurea compounds. Further studies are warranted to fully elucidate the specific quantitative pharmacological profile of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 5. Clinical evaluation of the effect of this compound in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Safety and Efficacy of Glyburide (Glibenclamide)

Note on Nomenclature: The compound "Glyclopyramide" is not found in scientific literature or drug databases. This guide focuses on Glyburide (also known as Glibenclamide), a widely studied second-generation sulfonylurea, which is likely the intended subject of the query.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyburide (Glibenclamide) is a potent, second-generation oral sulfonylurea hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2] Its primary therapeutic action is to stimulate insulin release from functional pancreatic β-cells.[3] This whitepaper provides a detailed overview of the foundational preclinical and early-phase clinical studies that characterized the initial safety and efficacy profile of Glyburide, with a focus on its mechanism of action, toxicology, pharmacokinetics, and clinical effects.

Mechanism of Action

Glyburide lowers blood glucose by stimulating the release of insulin from the pancreas.[3] This action is dependent upon the presence of functioning β-cells in the pancreatic islets.[3] The molecular mechanism involves the specific binding of Glyburide to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel complex on the pancreatic β-cell plasma membrane.[1][4]

The binding of Glyburide to SUR1 induces the closure of the K-ATP channel.[4] This inhibition of potassium efflux leads to depolarization of the β-cell membrane.[5] The change in membrane potential activates voltage-dependent calcium channels, resulting in an influx of extracellular calcium.[5] The subsequent rise in intracellular calcium concentration is the primary signal that triggers the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream.[1][5] Beyond its primary secretagogue effect, long-term administration of Glyburide may also enhance the sensitivity of peripheral tissues to insulin and reduce hepatic glucose production.[3]

Preclinical Safety and Toxicology

Initial preclinical studies are designed to determine the toxicological profile of a new chemical entity, including its acute toxicity, potential for carcinogenicity, and effects on reproduction.[6]

Quantitative Preclinical Toxicology Data

The following table summarizes key toxicology findings from initial animal studies. Glyburide exhibits a very low level of acute toxicity, as indicated by its high LD50 values.[7][8]

| Parameter | Species | Route | Result | Reference(s) |

| Acute Toxicity (LD50) | Rat | Oral | >20,000 mg/kg | [7][8] |

| Mouse | Oral | 3,250 mg/kg | [8] | |

| Rat | Intraperitoneal | 3,750 mg/kg | [8] | |

| Carcinogenicity | Rat | Oral (18 months) | No carcinogenic effects at doses up to 300 mg/kg/day | [9] |

| Mouse | Oral (2 years) | No evidence of treatment-related tumors | [9] | |

| Mutagenicity | In vitro | Ames Test | Negative | [9] |

| In vitro | DNA Damage Assay | Negative | [9] | |

| Reproductive Toxicity | Rat, Rabbit | Oral | No evidence of impaired fertility or fetal harm | [9] |

Experimental Protocols

Acute Oral Toxicity (LD50) Protocol: The objective of an acute toxicity study is to determine the median lethal dose (LD50) after a single administration of the substance.[10]

-

Animal Model: Typically conducted in two rodent species (e.g., rats and mice).[7]

-

Dose Administration: The test substance (Glyburide) is administered orally via gavage in a single bolus dose to fasted animals.[10][11]

-

Dose Groups: Multiple dose groups are used with a logarithmic spacing of doses to establish a dose-response curve.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity, behavioral changes, and mortality.[10]

-

Endpoint: The LD50 value is calculated, representing the statistical estimate of the dose required to kill 50% of the test population.

Carcinogenicity Study Protocol: These long-term studies assess the tumor-forming potential of a drug over the lifespan of an animal model.[9]

-

Animal Model: Long-term studies are conducted in rats (e.g., 18 months) and mice (e.g., 2 years).[9]

-

Dose Administration: Glyburide is administered daily in the diet or via gavage at multiple dose levels (e.g., low, medium, high) and compared to a control group.

-

Observation: Animals are monitored throughout the study for clinical signs of toxicity and the development of palpable masses.

-

Endpoint: At the end of the study, a complete necropsy is performed on all animals. Tissues are examined histopathologically to identify and quantify any neoplastic (tumor) and non-neoplastic lesions.

Pharmacokinetics (PK)

Pharmacokinetic studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. The PK profile of Glyburide can be described by a two-compartment open model.[12]

Quantitative Pharmacokinetic Data

The following table summarizes key human pharmacokinetic parameters for Glyburide.

| Parameter | Value | Description | Reference(s) |

| Bioavailability | Extensive | Well-absorbed throughout the gastrointestinal tract | [13][14] |

| Time to Cmax (Tmax) | ~4 hours | Time to reach maximum plasma concentration | [13] |

| Cmax | 131.8 ng/mL | Maximum plasma concentration | [13] |

| Plasma Protein Binding | ~99% | Highly bound to serum albumin | [12] |

| Metabolism | Hepatic | Primarily metabolized by CYP2C9 and CYP3A4 enzymes | [2][13] |

| Biological Half-Life (t1/2) | ~10 hours | Time for plasma concentration to reduce by half | [2][13] |

| Total Clearance (ClT) | 5.465 L/h | Volume of plasma cleared of the drug per unit time | [13] |

| Excretion | Bile (50%), Urine (50%) | Elimination is divided between biliary and renal routes | [2][12] |

Experimental Protocols

Phase I Human Pharmacokinetic Study Protocol: These first-in-human studies are typically conducted in a small number of healthy volunteers to establish the initial safety and pharmacokinetic profile.

-

Study Design: A prospective, open-label, single ascending dose (SAD) study is a common design.[15] Volunteers are divided into cohorts, with each cohort receiving a single, progressively higher dose of the drug.

-

Participants: Healthy adult volunteers who have undergone rigorous screening.

-

Drug Administration: After an overnight fast, subjects ingest a single oral dose of Glyburide.[16]

-

Sample Collection: Blood samples are drawn at predefined intervals before and after dosing (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) to measure plasma drug concentrations.[16]

-

Analysis: Plasma concentrations of Glyburide are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).[16]

-

Endpoints: Key PK parameters (Cmax, Tmax, AUC, t1/2) are calculated from the concentration-time data. Safety and tolerability are monitored throughout the study.

Initial Clinical Efficacy and Safety

Early-phase clinical trials aim to provide proof-of-concept for the drug's therapeutic effect and further characterize its safety profile in the target patient population.

Quantitative Clinical Efficacy and Safety Data

The following table summarizes key efficacy and safety findings from early clinical trials in patients with type 2 diabetes.

| Parameter | Study Population | Result | Reference(s) |

| HbA1c Reduction (Efficacy) | Drug-naïve patients with T2DM | Baseline: 8.3% -> End of Study: 6.8% (2-year study, with metformin) | [17] |

| Fasting Plasma Glucose (FPG) | Drug-naïve patients with T2DM | Significant reduction of -2.4 +/- 0.2 mmol/L (with metformin) | [17] |

| Hypoglycemia (Safety) | Drug-naïve patients with T2DM | 17.7% of patients experienced hypoglycemia (with metformin) | [17] |

| Weight Change (Safety) | Patients with T2DM | Weight gain is a frequently encountered adverse effect | [2] |

Experimental Protocols

Phase II/III Efficacy and Safety Trial Protocol: These studies are designed to evaluate the drug's effectiveness in a larger group of patients with the target disease and to continue monitoring for adverse effects.

-

Study Design: A randomized, double-blind, active- or placebo-controlled multicenter study is the gold standard. For example, comparing Glyburide/metformin to another combination therapy.[17]

-

Participants: A large cohort of drug-naïve or previously treated patients with type 2 diabetes who meet specific inclusion/exclusion criteria (e.g., baseline HbA1c range).[17]

-

Intervention: Patients are randomized to receive the investigational regimen (e.g., initial dose of 1.25 mg Glyburide plus metformin) or a control regimen. Doses may be titrated over an initial period based on glycemic response (e.g., fasting plasma glucose levels).[17]

-

Duration: The study duration is typically long enough to observe meaningful changes in the primary endpoint, such as 1 to 2 years.[17]

-

Endpoints:

-

Primary Efficacy Endpoint: Change in HbA1c from baseline to the end of the study.[17]

-

Secondary Efficacy Endpoints: Changes in fasting plasma glucose (FPG) and postprandial glucose excursions (PPGE).[17]

-

Safety Endpoints: Incidence and severity of adverse events, with a particular focus on hypoglycemia, and changes in body weight.[2][17]

-

Conclusion

The initial safety and efficacy studies of Glyburide (Glibenclamide) established its foundational profile as a potent oral hypoglycemic agent. Preclinical toxicology studies demonstrated a wide safety margin with low acute toxicity and no evidence of carcinogenic or mutagenic potential in animal models.[7][9] Early pharmacokinetic studies in humans characterized its ADME profile, noting its extensive metabolism and dual routes of excretion.[2][12] Subsequent clinical trials confirmed its efficacy in lowering blood glucose and HbA1c levels in patients with type 2 diabetes, while also identifying hypoglycemia and weight gain as the primary adverse effects.[2][17] This body of initial research provided the essential data to support its development and long-standing use in clinical practice.

References

- 1. What is the mechanism of Glyburide? [synapse.patsnap.com]

- 2. Glyburide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. ClinPGx [clinpgx.org]

- 5. Molecular mechanisms of action of glyburide on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. Glyburide [drugfuture.com]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. api.upums.ac.in [api.upums.ac.in]

- 11. Investigation of glibenclamide distribution in animal organs by acute intoxication modeling | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 12. Pharmacokinetics of glyburide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 14. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 15. A phase 1, randomized, double-blind, placebo-controlled trial investigating the pharmacokinetics, pharmacodynamics, safety and tolerability of oral semaglutide in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Population pharmacokinetics of glyburide in patients with well-controlled diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]